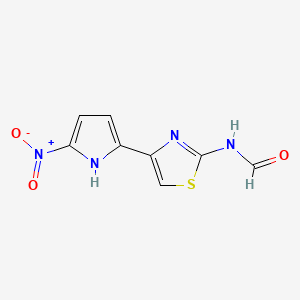![molecular formula C25H52N2O4 B15345677 Octadecanamide, N-[[2-[bis(2-hydroxyethyl)amino]ethoxy]methyl]- CAS No. 61702-64-5](/img/structure/B15345677.png)
Octadecanamide, N-[[2-[bis(2-hydroxyethyl)amino]ethoxy]methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octadecanamide, N-[[2-[bis(2-hydroxyethyl)amino]ethoxy]methyl]-, also known as N-[(2-[bis(2-hydroxyethyl)amino]ethoxy)methyl]octadecanamide, is a chemical compound with the molecular formula C24H49NO4. It is a derivative of octadecanamide, which is a fatty acid amide, and it contains hydroxyl groups that make it a hydrophilic molecule.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through a multi-step chemical reaction starting with octadecanoic acid. The acid is first converted to its acid chloride using thionyl chloride, followed by reaction with 2,2'-[(2-hydroxyethyl)imino]diethanol to form the desired amide.
Industrial Production Methods: On an industrial scale, the synthesis involves large-scale reactors and controlled conditions to ensure the purity and yield of the compound. The reaction is typically carried out under an inert atmosphere to prevent unwanted side reactions.
Types of Reactions:
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, to form alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Carboxylic acids and ketones.
Reduction Products: Alcohols.
Substitution Products: Ethers, esters, and other functionalized derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used in organic synthesis as a building block for more complex molecules. Its hydrophilic nature makes it useful in reactions requiring water-soluble intermediates. Biology: It can be used as a probe in biological studies to understand lipid interactions and membrane dynamics. Medicine: Industry: It is used in the production of surfactants, emulsifiers, and other industrial chemicals.
Mecanismo De Acción
The compound exerts its effects through its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic substances. Its molecular targets include cell membranes and lipid bilayers, where it can disrupt or stabilize structures. The pathways involved include membrane fusion, vesicle formation, and lipid signaling.
Comparación Con Compuestos Similares
N-[(2-hydroxyethyl)octadecanamide]: Similar in structure but lacks the bis(2-hydroxyethyl)amino group.
N-[(2-hydroxyethyl)hexadecanamide]: A shorter chain analog with similar properties.
N-[(2-hydroxyethyl)oleamide]: Contains an unsaturated fatty acid chain.
Uniqueness: Octadecanamide, N-[[2-[bis(2-hydroxyethyl)amino]ethoxy]methyl]-, is unique due to its bis(2-hydroxyethyl)amino group, which provides additional hydrophilic character and potential for more complex interactions compared to its analogs.
Propiedades
Número CAS |
61702-64-5 |
|---|---|
Fórmula molecular |
C25H52N2O4 |
Peso molecular |
444.7 g/mol |
Nombre IUPAC |
N-[2-[bis(2-hydroxyethyl)amino]ethoxymethyl]octadecanamide |
InChI |
InChI=1S/C25H52N2O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-25(30)26-24-31-23-20-27(18-21-28)19-22-29/h28-29H,2-24H2,1H3,(H,26,30) |
Clave InChI |
ZFTNSSDKWRIVEY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)NCOCCN(CCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



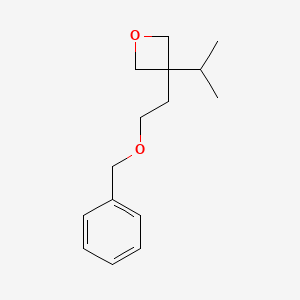

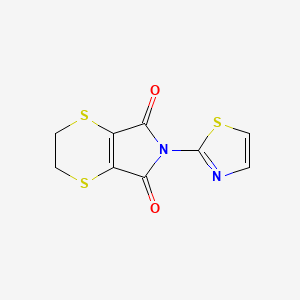
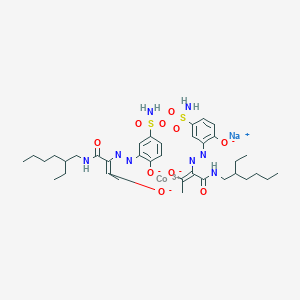

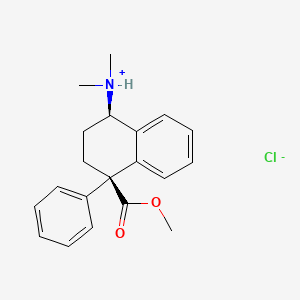
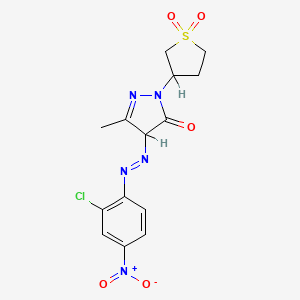
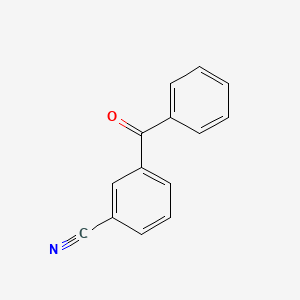
![[amino-[4-(3,4,5-trimethoxybenzoyl)oxybutylamino]methylidene]-methylazanium;sulfate](/img/structure/B15345668.png)
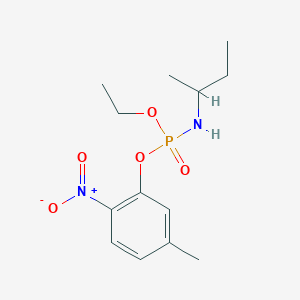
![2-Ethyl-4,5-dihydro-6H-imidazo[4,5,1-ij]quinolin-6-one](/img/structure/B15345680.png)
